2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[4,5-c]pyridine core, which is a fused heterocyclic system containing both nitrogen and carbon atoms. This core is linked to an ethanamine group, and the compound is typically found in its dihydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the ethanamine group. One common synthetic route includes:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. The reaction conditions often require a strong acid or base to facilitate the cyclization process.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via a nucleophilic substitution reaction. This step may involve the use of an alkyl halide and a suitable amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction: Reduction reactions can convert the imidazo[4,5-c]pyridine core to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride can be compared with other imidazopyridine derivatives:
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyridine ring.
2-{3H-imidazo[4,5-c]pyridin-2-yl}methanamine: This derivative has a methanamine group instead of an ethanamine group, which can affect its biological activity and solubility.
The uniqueness of this compound lies in its specific structure, which can confer distinct biological properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2751620-59-2 |
---|---|
Molecular Formula |
C8H12Cl2N4 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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